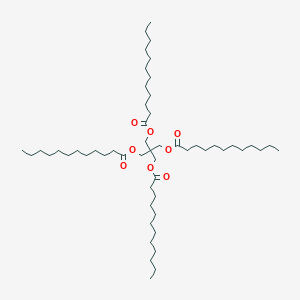

Pentaerythritol tetralaurate

Description

Properties

IUPAC Name |

[3-dodecanoyloxy-2,2-bis(dodecanoyloxymethyl)propyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100O8/c1-5-9-13-17-21-25-29-33-37-41-49(54)58-45-53(46-59-50(55)42-38-34-30-26-22-18-14-10-6-2,47-60-51(56)43-39-35-31-27-23-19-15-11-7-3)48-61-52(57)44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGHSWSVZKPPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864351 | |

| Record name | Pentaerythritol tetralaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-50-6 | |

| Record name | 1,1′-[2,2-Bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] didodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetralaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 1,1'-[2,2-bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetralaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tetralaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRALAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI32V0I24Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Reaction Engineering for Pentaerythritol Tetralaurate

Catalytic Synthesis Approaches

Heterogeneous Catalysis

Heterogeneous catalysis offers a compelling alternative to traditional homogeneous methods for the synthesis of pentaerythritol (B129877) tetralaurate. This approach utilizes catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The primary advantages of heterogeneous catalysis include simplified catalyst separation from the product mixture, potential for catalyst recycling and reuse, and often milder reaction conditions, contributing to a more sustainable and economical process.

Solid Acid Catalysts (e.g., Amberlyst-15)

Solid acid catalysts, such as the sulfonic acid-based ion-exchange resin Amberlyst-15, have demonstrated efficacy in the esterification of pentaerythritol with lauric acid. These catalysts possess strong acidic sites that facilitate the protonation of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

The use of Amberlyst-15 offers several benefits, including high catalytic activity and the ability to be easily filtered from the reaction medium. Research has shown that parameters such as reaction temperature, catalyst loading, and the molar ratio of reactants significantly influence the conversion and yield of the desired tetraester. researchgate.net Studies on similar esterification reactions have highlighted that an increase in reaction temperature generally leads to higher conversion rates. researchgate.net Furthermore, the catalyst's performance can be maintained over several reaction cycles, although some decrease in activity may be observed due to moisture absorption or mechanical degradation. researchgate.net

Table 1: Effect of Reaction Parameters on Pentaerythritol Ester Synthesis using Solid Acid Catalysts

| Parameter | Effect on Conversion/Yield | Reference |

|---|---|---|

| Temperature | Increased temperature generally enhances reaction rate and conversion. | researchgate.net |

| Catalyst Loading | Higher catalyst concentration can increase the reaction rate up to a certain point. | researchgate.net |

| Molar Ratio (Fatty Acid:Pentaerythritol) | An excess of the fatty acid can drive the equilibrium towards the product side, increasing the yield of the tetraester. | semanticscholar.org |

Composite Metal Oxide Catalysts

Composite metal oxide catalysts represent another important class of solid catalysts for the synthesis of pentaerythritol esters. These materials, such as SiO2–ZrO2, SiO2–Al2O3, and SiO2–TiO2, possess both Brønsted and Lewis acid sites that can effectively catalyze the esterification reaction. nih.gov The acidic properties of these catalysts can be tailored by varying the composition and preparation method.

Research into SnCl2 supported on HZSM-5 (SnCl2@HZSM-5) has shown high pentaerythritol conversion (99.3%) and selectivity for the tetraester (97.2%) under optimized conditions. semanticscholar.org The presence of both Brønsted and Lewis acid sites on this composite catalyst was found to be beneficial for the reaction, with Brønsted sites particularly enhancing the selectivity towards the fully esterified product. semanticscholar.org

Table 2: Performance of Various Composite Metal Oxide Catalysts in Pentaerythritol Esterification

| Catalyst | Pentaerythritol Conversion (%) | Tetraester Selectivity (%) | Reference |

|---|---|---|---|

| SiO2–ZrO2 | 99 | High | nih.gov |

| SnCl2@HZSM‐5 | 99.3 | 97.2 | semanticscholar.org |

Organometallic Catalysts for Enhanced Selectivity

While often used in homogeneous catalysis, certain organometallic compounds can be employed in heterogeneous systems or in ways that simplify their separation, offering high selectivity in the esterification of polyols. Organotin catalysts, such as Fascat 2003, have been shown to yield high fatty acid conversion and excellent selectivity to tri- and tetraesters of pentaerythritol. nih.gov

These catalysts function through the coordination of the metal center with the reactants, facilitating the esterification process. Although technically homogeneous, their removal often involves a simple washing step rather than more complex purification methods like high-vacuum distillation, which is a significant advantage over traditional mineral acid catalysts. nih.govresearchgate.net The choice of catalyst can significantly impact the reaction conditions required, with some organometallic catalysts enabling high yields at relatively moderate temperatures. nih.gov

Coupling Agent-Mediated Synthesis

Coupling agents are employed to facilitate the formation of ester bonds under mild conditions by activating the carboxylic acid. This approach is particularly useful for substrates that are sensitive to high temperatures or strong acids.

Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) Systems

The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a well-established method for forming ester bonds. organic-chemistry.orgnih.gov This reaction proceeds under mild, often room temperature, conditions.

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species. organic-chemistry.org This species is subsequently attacked by the alcohol (pentaerythritol) to form the ester, regenerating the DMAP catalyst. A significant advantage of this method is the formation of dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration. organic-chemistry.org This method is particularly effective for esterifying sterically hindered alcohols and acid-labile substrates. organic-chemistry.orgorganic-chemistry.org

Table 3: Key Components and Their Roles in DCC/DMAP-Mediated Esterification

| Component | Function | Reference |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid by forming an O-acylisourea intermediate. | organic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | Acts as an acyl transfer catalyst, enhancing the reaction rate. | nih.govorganic-chemistry.org |

| Dicyclohexylurea (DCU) | Insoluble byproduct that is easily removed by filtration. | organic-chemistry.org |

Acyl Chloride/Pyridine Methods

Another classical approach to ester synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol in the presence of a base, typically pyridine. Lauric acid can be converted to lauroyl chloride using reagents such as thionyl chloride or oxalyl chloride.

The subsequent reaction of lauroyl chloride with pentaerythritol is carried out in the presence of pyridine, which serves two purposes: it acts as a catalyst and also as a scavenger for the hydrogen chloride (HCl) gas that is produced during the reaction. While this method is generally effective and proceeds under mild conditions, it generates stoichiometric amounts of pyridinium (B92312) hydrochloride, which must be removed from the reaction mixture. This method has been historically used for the preparation of pentaerythritol chlorides from pentaerythritol using reagents like p-toluene sulfonyl chloride and pyridine. google.com

Reaction Conditions and Optimization

The conversion of pentaerythritol to pentaerythritol tetralaurate is governed by several critical process variables. The optimization of these parameters—including temperature, reaction time, reactant molar ratios, pressure, and the use of solvents—is essential for maximizing product yield and purity.

Temperature and reaction time are interdependent parameters that significantly influence the rate and extent of the esterification process. The synthesis of pentaerythritol tetraesters is typically conducted at elevated temperatures to ensure a sufficient reaction rate and to facilitate the removal of byproducts.

Reaction time is optimized to achieve maximum conversion. Preliminary studies indicate that a reaction time of 2 hours is often sufficient for the near-complete conversion of pentaerythritol into its ester forms. semanticscholar.orgresearchgate.net Shorter durations, such as 1 hour, may leave unreacted pentaerythritol in the mixture. semanticscholar.orgresearchgate.net Conversely, extending the reaction time beyond the optimum, for instance to 3 hours, can trigger reversible reactions, where the desired tetraester may revert to triesters, thereby decreasing the final product yield. researchgate.net

Table 1: Effect of Temperature on Pentaerythritol Tetraester Yield Data derived from studies on pentaerythritol tetraoleate synthesis.

| Temperature (°C) | Reaction Time (h) | Tetraester Yield (%) |

|---|---|---|

| 140 | 1 | 13.4 |

| 150 | 1 | 24.0 |

| 160 | 1 | 28.5 |

| 160 | 2 | 36.0 |

| 170 | 1 | 20.9 |

The stoichiometry for the synthesis of this compound requires a molar ratio of 4:1 of lauric acid (or its ester) to pentaerythritol. However, to maximize the formation of the tetraester product, an excess of the fatty acid component is typically used. This excess shifts the reaction equilibrium to the right, favoring product formation in accordance with Le Châtelier's principle. semanticscholar.org

Studies on analogous systems have varied the molar ratio of fatty acid methyl ester to pentaerythritol from 4:1 to 5:1. semanticscholar.org Results show that at the stoichiometric ratio of 4:1, the yield of the tetraester is significantly low, recorded at approximately 5.0%. semanticscholar.org Increasing the molar ratio has a direct positive impact on the yield, with an optimal ratio identified at 4.5:1, which resulted in a tetraester yield of 35.2% in the production of pentaerythritol tetraoleate. semanticscholar.orgugm.ac.idijcce.ac.ir Further increasing the excess of the fatty acid reactant does not yield a significant improvement and can complicate post-reaction purification processes.

Table 2: Effect of Molar Ratio on Pentaerythritol Tetraester Composition Data based on the transesterification of Palm Oil Methyl Ester (POME) with Pentaerythritol (PE).

| Molar Ratio (POME:PE) | Tetraester Composition (%) |

|---|---|

| 4.00:1 | 5.0 |

| 4.25:1 | 19.1 |

| 4.50:1 | 35.2 |

The esterification reaction produces water as a byproduct, while transesterification produces a small alcohol like methanol. The continuous removal of these byproducts is critical for driving the reaction to completion. This is typically achieved by conducting the synthesis under reduced pressure (vacuum).

Applying a vacuum effectively lowers the boiling point of the byproduct, facilitating its removal from the reaction mixture and preventing the reverse reaction. researchgate.net For the transesterification synthesis of pentaerythritol esters, vacuum pressures ranging from 5 mbar to 50 mbar have been investigated. semanticscholar.org The optimal condition was determined to be a vacuum pressure of 10 mbar, which allows for efficient byproduct removal without causing significant loss of the reactants through evaporation at the operating temperature of 160°C. semanticscholar.orgresearchgate.netugm.ac.id

The synthesis of this compound can be performed with or without a solvent. In direct esterification processes, a solvent that forms an azeotrope with water, such as toluene, is often used. researchgate.netnih.gov The use of an azeotropic solvent provides an effective mechanism for the continuous removal of water from the reaction vessel, which is a critical factor for achieving high conversion rates. finechem-mirea.ru

Alternatively, the reaction can be conducted in a solvent-free system. This approach is common in transesterification reactions or in direct esterification processes carried out at high temperatures, where the water byproduct can be removed by vacuum distillation. nih.gov Solvent-free synthesis offers advantages in terms of process simplification, reduced environmental impact, and easier product purification, as there is no need to separate the product from a solvent.

Industrial Scale Production Methodologies

The industrial production of this compound is predominantly carried out using batch reactors, which allow for precise control over reaction parameters and flexibility in production volumes.

For the production of pentaerythritol esters, a typical industrial batch reactor is a stirred-tank reactor equipped with essential peripheral systems. researchgate.net The reactor setup generally includes a 500 mL three-necked, flat-bottom flask, which serves as the main vessel. researchgate.net Heating is provided by a hot plate stirrer, often with the reactor immersed in a silicon oil bath to ensure uniform temperature distribution. researchgate.net

A key parameter in the batch process is agitation, which is crucial for creating a homogenous reaction mixture, particularly given that pentaerythritol is a solid and lauric acid is a liquid at reaction temperatures. semanticscholar.org Effective mixing, achieved through a magnetic stirrer or mechanical agitator, enhances mass and heat transfer. Studies have shown that stirring speed directly impacts the reaction rate, with an optimal speed of 900 rpm identified in the synthesis of a related tetraester. semanticscholar.orgugm.ac.id

Table 3: Optimized Batch Reactor Parameters for Pentaerythritol Tetraester Synthesis Parameters derived from research on pentaerythritol tetraoleate.

| Parameter | Optimal Value |

|---|---|

| Temperature | 160°C semanticscholar.orgresearchgate.net |

| Reaction Time | 2 hours semanticscholar.orgresearchgate.net |

| Molar Ratio (Fatty Acid Ester:PE) | 4.5:1 semanticscholar.orgresearchgate.netugm.ac.id |

| Pressure | 10 mbar semanticscholar.orgresearchgate.netugm.ac.id |

| Stirring Speed | 900 rpm semanticscholar.orgugm.ac.id |

Continuous Flow Synthesis Systems

The synthesis of this compound is increasingly benefiting from the adoption of continuous flow systems, a paradigm shift from traditional batch processing. Continuous flow reactors, particularly microreactors, offer significant advantages in terms of process control, safety, and efficiency for the esterification of polyols like pentaerythritol with fatty acids such as lauric acid.

Key characteristics of continuous flow synthesis for this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in continuous flow reactors allows for superior temperature control of the highly exothermic esterification reaction. This precise control minimizes the formation of side products and degradation, leading to a purer product.

Improved Reaction Kinetics: The efficient mixing and heat transfer can lead to accelerated reaction rates, significantly reducing the required residence time compared to batch reactors.

Process Automation and Control: Continuous systems are amenable to automation, allowing for tight control over reaction parameters such as temperature, pressure, and reactant stoichiometry. This leads to consistent product quality and minimizes batch-to-batch variability.

Safety: The small reaction volumes inherent in many continuous flow setups reduce the risks associated with handling large quantities of reactants at high temperatures and pressures.

While the direct synthesis of this compound in continuous systems is an area of ongoing development, the principles are well-established for similar polyol fatty acid esters. These systems often consist of a series of interconnected reactors or multi-tray columns, which can be configured for co-current or counter-current flow to facilitate the removal of water, a byproduct of esterification, thereby driving the reaction towards completion.

Comparative Analysis of Process Economics and Yields

The choice between batch and continuous manufacturing for this compound has significant implications for both process economics and achievable yields. While batch processing has been the conventional approach, continuous flow synthesis presents a compelling economic and operational alternative.

A comparative analysis highlights the following points:

Capital Expenditure (CapEx): Continuous systems, despite their advanced technology, can have a lower initial investment for a given production capacity due to their smaller footprint and the use of smaller equipment. However, the engineering and development costs for a dedicated continuous process can be higher.

Operating Expenditure (OpEx): Continuous manufacturing generally offers lower operating costs due to reduced labor requirements, lower energy consumption per unit of product, and minimized waste generation. cerionnano.commit.edued.ac.ukscispace.com The potential for solvent recycling and catalyst reuse is also more readily integrated into continuous setups.

Yield and Product Quality: Continuous processes can lead to higher yields and more consistent product quality. mit.edued.ac.ukscispace.com The precise control over reaction conditions minimizes the formation of partially esterified products (mono-, di-, and tri-laurates) and other impurities. In contrast, batch reactors can suffer from localized temperature gradients and less efficient mixing, potentially leading to lower selectivity and the need for more extensive purification.

Scalability: Batch processes are often scaled out by duplicating production lines, which can be capital-efficient when future demand is uncertain. cerionnano.com Continuous systems are typically scaled by extending operating times, offering a straightforward path to increased production once the process is established. cerionnano.com

The following interactive table provides a comparative overview of key metrics for batch versus continuous synthesis of pentaerythritol esters.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Initial Investment | Can be lower for smaller scales | Potentially lower for large-scale dedicated plants |

| Operating Costs | Higher due to labor, energy, and waste | Generally lower due to automation and efficiency |

| Process Control | Less precise, potential for variability | High precision, leading to consistency |

| Yield | Variable, can be lower due to side reactions | Potentially higher and more consistent |

| Scalability | "Scale-out" by adding more reactors | "Scale-up" by increasing run time |

| Safety | Higher risk with large reaction volumes | Inherently safer with smaller volumes |

Yields for the synthesis of pentaerythritol tetraesters in batch processes are reported to be in the range of 36% to over 96%, highly dependent on the catalyst, reaction conditions, and purification methods employed. nih.govsemanticscholar.orgresearchgate.net Continuous processes are anticipated to consistently achieve yields in the higher end of this range with improved purity.

Advanced Purification and Isolation Techniques

The purification of this compound from the crude reaction mixture is a critical step to achieve the high purity required for its applications. This involves the removal of unreacted starting materials (pentaerythritol and lauric acid), the catalyst, and any byproducts formed during the synthesis.

Neutralization and Washing Procedures

Following the esterification reaction, particularly when acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used, the crude product contains residual acid catalyst and unreacted lauric acid. These acidic components must be neutralized to prevent product degradation and corrosion of equipment.

The neutralization process typically involves:

Alkaline Treatment: The crude ester is washed with an aqueous alkaline solution. Common neutralizing agents include sodium hydroxide (B78521) (caustic soda), potassium carbonate, or potassium phosphate (B84403) solutions. nih.govresearchgate.netalfalaval.caalfalaval.sggea.com The alkaline solution reacts with the acidic components to form water-soluble salts.

Washing: Following neutralization, the ester is washed with water to remove the formed salts and any remaining alkaline agent. alfalaval.caalfalaval.sg This step is often repeated until the wash water is neutral.

Separation: The aqueous layer is separated from the organic ester layer, often with the aid of centrifugation in industrial processes. alfalaval.caalfalaval.sggea.com

Care must be taken during neutralization and washing to avoid the formation of stable emulsions, which can complicate the separation process.

Vacuum Distillation and Recrystallization Strategies

Vacuum Distillation: To remove volatile impurities, particularly unreacted lauric acid which has a significantly lower boiling point than the tetraester, vacuum distillation is a highly effective technique. nih.gov Given the high molecular weight and low volatility of this compound, high vacuum and elevated temperatures are necessary. Short-path distillation or molecular distillation is particularly suitable for this purpose, as it minimizes the thermal stress on the product by reducing the residence time at high temperatures. nih.govresearchgate.net This method can effectively produce a final product with a very low acid value. researchgate.net

Recrystallization: Recrystallization can be employed as a final polishing step to achieve very high purity. The choice of solvent is critical and is guided by the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. For a large, non-polar molecule like this compound, a common strategy involves using a solvent system, such as a mixture of a good solvent (e.g., an ether or acetone) and a poor solvent (e.g., a hydrocarbon like hexane). rochester.edu The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added until turbidity is observed. Upon cooling, the purified this compound crystallizes out, leaving more soluble impurities in the mother liquor.

Chromatographic Purification Methods (e.g., Column Chromatography)

For laboratory-scale purification or for achieving exceptionally high purity, column chromatography is a valuable technique. columbia.eduyoutube.com This method separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.

For the purification of this compound, a typical column chromatography setup would involve:

Stationary Phase: A polar adsorbent such as silica (B1680970) gel or alumina (B75360) is commonly used. columbia.eduuvic.ca

Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar solvents is used to elute the compounds from the column. Since this compound is a non-polar molecule, it will have a strong affinity for the non-polar mobile phase and will elute relatively quickly. More polar impurities, such as partially formed esters (mono-, di-, and tri-laurates) and residual pentaerythritol, will be more strongly adsorbed onto the polar stationary phase and will elute later or can be eluted with a more polar solvent system.

The progress of the separation is typically monitored by techniques such as thin-layer chromatography (TLC). youtube.com

Activated Carbon Filtration for Catalyst Removal

Activated carbon is widely used in chemical processing for purification due to its high surface area and porous structure, which make it an excellent adsorbent. In the context of this compound production, activated carbon filtration can be employed for:

Catalyst Removal: When heterogeneous or certain organometallic catalysts are used, they can often be removed by filtration. However, for residual traces of dissolved or finely dispersed catalysts, passing the crude product through a bed of activated carbon can effectively adsorb these impurities. repec.org Solid acid catalysts based on sulfonated activated carbon have also been developed, combining the catalytic and separation functionalities. acs.orgmdpi.comacs.orgdntb.gov.ua

Color Body Removal: The synthesis process, especially at high temperatures, can lead to the formation of colored byproducts. Activated carbon is highly effective at adsorbing these color bodies, resulting in a clearer, more desirable final product.

The process involves mixing the crude ester with powdered activated carbon and then filtering, or passing the liquid ester through a packed column of granular activated carbon.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Reactions of Ester Bonds

The most significant reaction involving pentaerythritol (B129877) tetralaurate is the hydrolysis of its ester linkages, which breaks the molecule down into its constituent parts: pentaerythritol and four molecules of lauric acid. This process can be initiated through acid, base, or enzymatic catalysis.

The acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.com The mechanism for a sterically hindered ester like pentaerythritol tetralaurate follows a well-established pathway for ester hydrolysis. The reaction begins with the protonation of the carbonyl oxygen of the ester group by an acid catalyst, typically a hydronium ion (H₃O⁺). youtube.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

A molecule of water, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. khanacademy.org Following this, a proton transfer occurs from the newly added hydroxyl group to one of the original ester oxygen atoms. This converts the alkoxide group into a good leaving group (an alcohol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the protonated alcohol molecule. youtube.com A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid (lauric acid) and the alcohol (pentaerythritol, with its remaining ester groups). khanacademy.org

The kinetics of this reaction are influenced by factors such as the steric hindrance around the ester groups. For this compound, the bulky structure can affect the rate at which the tetrahedral intermediate is formed and collapses. ias.ac.in The reaction follows pseudo-first-order kinetics when water is present in a large excess, as its concentration remains effectively constant throughout the reaction. youtube.com To drive the reaction to completion, an excess of water is typically used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle. chemistrysteps.comyoutube.com Detailed kinetic data, such as specific rate constants and activation energies for the acid-catalyzed hydrolysis of this compound, are not extensively documented in publicly available research.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for cleaving the ester bonds in this compound. chemistrysteps.com Unlike the acid-catalyzed mechanism, this reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) directly on the carbonyl carbon of the ester group. chemistrysteps.com This attack forms a tetrahedral intermediate.

The intermediate then collapses, expelling the pentaerythritol alkoxide as the leaving group and forming lauric acid. chemistrysteps.com In the basic reaction medium, the newly formed lauric acid is immediately deprotonated by a hydroxide ion or the alkoxide leaving group to form a carboxylate salt (sodium laurate, if NaOH is used). This acid-base reaction is essentially irreversible and drives the entire hydrolysis process to completion. chemistrysteps.com

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids. scielo.br They are effective catalysts for the hydrolysis of this compound under mild conditions. The activity and kinetics of this enzymatic reaction have been studied using lipases from various sources, notably Candida antarctica lipase (B570770) B (CALB) and Porcine Pancreatic Lipase (PPL). mdpi.comresearchgate.net

The catalytic mechanism of lipases like CALB and PPL involves a catalytic triad (B1167595) of amino acid residues, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu), located at the active site. mdpi.comnih.gov The hydrolysis process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate. scielo.br This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.

The intermediate then collapses, releasing the alcohol portion of the ester (pentaerythritol) and forming an acyl-enzyme intermediate, where the fatty acid (laurate) is covalently bonded to the serine residue. d-nb.info A water molecule then enters the active site and hydrolyzes the acyl-enzyme bond, regenerating the free enzyme and releasing the fatty acid molecule. nih.gov

While both CALB and PPL utilize a similar catalytic triad, they can differ in their catalytic mode and substrate specificity, particularly when dealing with sterically hindered substrates like pentaerythritol esters. mdpi.com Lipases often exhibit a phenomenon known as interfacial activation, where their catalytic activity increases significantly at a lipid-water interface. scielo.br This is attributed to a conformational change involving a mobile "lid" structure that covers the active site, which opens upon contact with the interface, allowing the substrate to access the catalytic triad. scielo.br

The enzymatic hydrolysis of pentaerythritol esters can exhibit different kinetic behaviors depending on the specific lipase used. mdpi.com In a study on the hydrolysis of various erythritol (B158007) and pentaerythritol tetraesters, it was found that Porcine Pancreatic Lipase (PPL) generally follows Michaelis-Menten kinetics. mdpi.comresearchgate.net This model assumes that the rate of reaction is proportional to the concentration of the enzyme-substrate complex, resulting in a hyperbolic relationship between the initial reaction velocity and the substrate concentration. nih.gov

In contrast, the hydrolysis of pentaerythritol tetrastearate (a structurally similar compound to this compound) catalyzed by Candida antarctica lipase B (CALB) was observed to follow non-Michaelis-Menten kinetics. mdpi.comresearchgate.net This deviation from the classical model suggests a more complex interaction between the enzyme and the substrate. mdpi.comnih.gov Atypical kinetic profiles can arise from various factors, including the binding of multiple substrate molecules within the enzyme's active site. nih.gov

The table below presents the estimated kinetic parameters for the hydrolysis of two pentaerythritol tetraesters by PPL and CALB. The data for pentaerythritol tetrastearate highlights the differing kinetic behaviors of the two enzymes.

Data adapted from a kinetic study on lipase-catalyzed hydrolysis of erythritol and pentaerythritol fatty acid esters. mdpi.com Note: For the hydrolysis of pentaerythritol tetrastearate by CALB, the reaction followed non-Michaelis-Menten kinetics, and therefore standard Vmax and Km values are not applicable.

The non-Michaelis-Menten kinetic behavior observed during the hydrolysis of pentaerythritol tetrastearate by CALB is explained by the phenomenon of substrate activation. mdpi.com In this process, the binding of a substrate molecule to the enzyme at a site other than the active site (an allosteric site) can lead to an increase in the enzyme's catalytic activity.

For the CALB-catalyzed reaction, as the concentration of the pentaerythritol tetraester substrate increases in the reaction mixture, a discontinuous saturation of the enzyme molecules occurs. mdpi.com The enzyme-substrate complex is dispersed as an emulsion, and under these conditions, the kinetic behavior can be described as substrate activation. mdpi.com This suggests that at higher concentrations, the substrate molecules may organize in such a way (e.g., forming aggregates or micelles) that they interact with the enzyme to enhance its catalytic efficiency, leading to a sigmoidal, rather than hyperbolic, relationship between reaction rate and substrate concentration. mdpi.comnih.gov

Enzymatic Hydrolysis by Lipases

Analysis of pKa Values of Released Fatty Acids during Hydrolysis

Lauric acid is a medium-chain saturated fatty acid and is characterized as a weak acid. chemicalbook.comnih.gov Its pKa value is a key indicator of its strength.

| Property | Value | Source |

| pKa of Lauric Acid | ~4.9-5.3 | chemicalbook.comnih.govdrugbank.comatamanchemicals.com |

Degree of Hydrolysis and Incomplete Hydrolysis Phenomena

The hydrolysis of a tetraester like this compound is a stepwise process. The four ester linkages can be cleaved sequentially, leading to the formation of tri-, di-, and mono-esters as intermediate products before complete hydrolysis to pentaerythritol and four lauric acid molecules.

Research into the enzyme-catalyzed hydrolysis of polyol esters has demonstrated that this process is often incomplete. mdpi.com In a study involving the hydrolysis of various pentaerythritol and erythritol tetraesters, it was observed that complete hydrolysis was not achieved for most of the compounds. For erythritol tetralaurate and pentaerythritol tetrapalmitate, only one apparent pKa value was estimated, suggesting an intermediate case of incomplete hydrolysis. mdpi.com A more pronounced incomplete hydrolysis was noted for pentaerythritol tetrastearate. mdpi.com This phenomenon of incomplete hydrolysis results in a complex equilibrium mixture of the original tetraester, partially hydrolyzed esters, and the final hydrolysis products. The steric hindrance around the central pentaerythritol core and the changing solubility of the intermediates can influence the extent and rate of the reaction.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org For this compound, this involves the substitution of one or more laurate groups with other alkoxy groups. This reaction is pivotal for modifying the properties of the base ester.

Mechanism of Ester Group Exchange

The transesterification reaction is typically catalyzed by either an acid or a base. wikipedia.orgbyjus.comyoutube.com

Acid-Catalyzed Mechanism : A strong acid protonates the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol molecule. wikipedia.orgbyjus.com

Base-Catalyzed Mechanism : A base deprotonates the reacting alcohol, forming a more potent nucleophile (an alkoxide). wikipedia.orgbyjus.com This alkoxide then attacks the carbonyl carbon of the ester.

In both mechanisms, the reaction proceeds through a tetrahedral intermediate. wikipedia.orgyoutube.com This intermediate can then collapse, either reverting to the starting materials or eliminating the original alkoxy group to form the new, transesterified product. The reaction is an equilibrium process, and the distribution of products depends on the relative energies and concentrations of the reactants and products. wikipedia.org In the context of pentaerythritol, the reaction can occur in a stepwise manner, leading to a mixture of mono-, di-, tri-, and tetra-substituted esters. semanticscholar.org

Application in Derivatization and Blending

Transesterification is a key strategy for the derivatization of pentaerythritol esters to create molecules with tailored properties for specific applications, such as biolubricants. semanticscholar.orgugm.ac.id By reacting this compound with other fatty acids (or their methyl esters), it is possible to produce mixed esters. This derivatization can be used to enhance properties like low-temperature fluidity or oxidative stability.

This reaction is also critical in the context of lubricant blending. When pentaerythritol esters are blended with other types of esters (e.g., those derived from vegetable oils), transesterification can occur, particularly at elevated temperatures and in the presence of catalytic species. This can alter the chemical composition and physical properties of the lubricant blend over time. The synthesis of pentaerythritol esters for use as biolubricants is often achieved through the transesterification of pentaerythritol with fatty acid methyl esters derived from vegetable oils. semanticscholar.orgugm.ac.idtribology.rsresearchgate.net Studies have investigated the optimal conditions for this reaction, including temperature, catalyst concentration, and reactant molar ratios, to maximize the yield of the desired tetraester. semanticscholar.orgugm.ac.idresearchgate.net

Oxidation Pathways and Stability

The performance of this compound at high temperatures is largely dictated by its resistance to oxidation. The molecular structure, lacking hydrogen atoms on the β-carbon of the alcohol moiety, confers inherently good thermal stability compared to many other chemical structures. nist.govanalis.com.my However, under conditions of thermal stress in the presence of oxygen, degradation can occur.

Oxidative Stability under Thermal Stress

The thermo-oxidative degradation of polyol esters is a complex process that occurs at elevated temperatures, typically in the range of -54°C to +220°C. researchgate.net This degradation leads to undesirable effects such as an increase in viscosity, and the formation of sludge and deposits, which can limit the service life of the lubricant. researchgate.net

The oxidation process is understood to be a free-radical chain reaction. The initial attack of oxygen is believed to occur at the methylenic groups within the fatty acid (laurate) chains of the molecule. researchgate.net This initiation step forms hydroperoxides, which are unstable and decompose to form a variety of secondary products, including aldehydes, ketones, and carboxylic acids. researchgate.net Subsequent condensation and polymerization of these degradation products lead to the formation of higher molecular weight compounds. ncsu.edu This increase in molecular weight is a primary cause of viscosity increase and deposit formation. researchgate.netncsu.edu The addition of antioxidants, such as certain secondary aromatic amines, can significantly delay these degradation processes by interfering with the free-radical chain reactions. ncsu.edu

| Effect of Thermal-Oxidative Stress | Consequence |

| Formation of Hydroperoxides | Primary oxidation products, which are unstable. researchgate.net |

| Decomposition of Hydroperoxides | Formation of aldehydes, ketones, and carboxylic acids. researchgate.net |

| Polymerization Reactions | Formation of high molecular weight products (sludge/deposits). ncsu.edu |

| Increased Viscosity | Resulting from the formation of larger molecules. researchgate.net |

| Increased Acid Number | Due to the formation of acidic byproducts. |

The inherent stability of pentaerythritol esters makes them a cornerstone of synthetic lubricant formulations for demanding, high-temperature applications. pacificspecialityoils.comsaatchi-global.com

Photo-oxidation Kinetics and Quantum Yield Analysis

The photo-oxidation of this compound, specifically in the form of rosin (B192284) pentaerythritol ester (RPE), follows pseudo first-order kinetics when exposed to ultraviolet (UV) irradiation at a wavelength of 254 nm. mdpi.comresearchgate.net This kinetic model is consistent with the photo-oxidation processes of other organic compounds. mdpi.com The efficiency of this photochemical reaction can be quantified by the quantum yield (Φ), which represents the ratio of the amount of reactant consumed to the amount of absorbed photons. mdpi.com

Research indicates that for RPE, the initial quantum yield does not significantly vary with changes in UV light intensity within the range of 200–800 μW cm−2. mdpi.com The average initial photo-oxidation quantum yield has been calculated to be approximately 7.19% at 25°C under 254 nm UV irradiation. mdpi.com This suggests that while the esterification of rosin introduces steric hindrance that may retard the absorption of photons, the influence of 254 nm irradiation is nonetheless significant. mdpi.com

The following table presents the calculated quantum yields at different light intensities.

| Light Intensity (μW cm-2) | Rate Constant k×105 (s-1) | Initial Rate r×108 (mol L-1 s-1) | Quantum Yield (Φ%) |

| 200 | 1.15 | 1.10 | 7.21 |

| 400 | 2.29 | 2.19 | 7.18 |

| 600 | 3.44 | 3.29 | 7.19 |

| 800 | 4.59 | 4.39 | 7.19 |

| Data derived from studies on Rosin Pentaerythritol Ester (RPE) at 25°C. mdpi.com |

Formation of Peroxides during Oxidation Processes

The formation of peroxides is influenced by both light intensity and temperature. mdpi.comresearchgate.netnih.gov An increase in either of these parameters leads to a higher peroxide value (PV), indicating an acceleration of peroxide formation and a decrease in the stability of the ester. mdpi.com This was determined by measuring the peroxide value through iodimetry at various conditions. mdpi.comresearchgate.net For instance, at a constant temperature, increasing the light intensity results in a higher peroxide value. Similarly, at a constant light intensity, elevating the temperature produces the same effect. mdpi.com

Influence of Light Intensity and Temperature on Oxidation Kinetics

The kinetics of the photo-oxidation process are significantly dependent on both light intensity and temperature. mdpi.comresearchgate.netnih.gov Studies conducted in a temperature range of 25–40 °C and a light intensity range of 200–800 μW cm−2 have demonstrated this relationship. mdpi.com As mentioned, the reaction follows pseudo first-order kinetics. mdpi.comresearchgate.netnih.gov

The activation energy (Ea) of the reaction, a measure of the energy barrier that must be overcome for the reaction to occur, shows a linear relationship with the natural logarithm of the light intensity (ln I). mdpi.comresearchgate.netnih.gov This relationship is described by the equation:

Ea = -4.937ln I + 45.565 mdpi.comresearchgate.netnih.gov

This equation illustrates that as the light intensity increases, the activation energy for the photo-oxidation process decreases, thereby increasing the reaction rate. The rate constants (k) calculated at various temperatures and light intensities further confirm this trend.

The table below details the rate constants and activation energies at different light intensities.

| Light Intensity (I) (μW cm-2) | Temperature (°C) | Rate Constant (k) (×10-5 s-1) | Activation Energy (Ea) (kJ mol-1) |

| 200 | 25 | 1.15 | 19.33 |

| 30 | 1.41 | ||

| 35 | 1.73 | ||

| 40 | 2.11 | ||

| 400 | 25 | 2.29 | 15.91 |

| 30 | 2.69 | ||

| 35 | 3.16 | ||

| 40 | 3.71 | ||

| 600 | 25 | 3.44 | 13.58 |

| 30 | 3.93 | ||

| 35 | 4.49 | ||

| 40 | 5.13 | ||

| 800 | 25 | 4.59 | 12.09 |

| 30 | 5.15 | ||

| 35 | 5.78 | ||

| 40 | 6.49 | ||

| Data derived from studies on Rosin Pentaerythritol Ester (RPE). mdpi.com |

Advanced Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in the molecular-level investigation of Pentaerythritol (B129877) tetralaurate, providing direct evidence of its formation and structural integrity.

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for confirming the successful synthesis of Pentaerythritol tetralaurate through the identification of its characteristic functional groups. The most significant indicator of ester formation is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This peak is typically observed in the range of 1726 to 1742.32 cm⁻¹. nih.govikm.org.my

Another key indicator is the presence of C-O stretching vibrations, which further confirms the ester linkage. These bands are typically found in the region of 1134 to 1239.03 cm⁻¹. ikm.org.mymdpi.com The disappearance of the broad O-H stretching band from the precursor, pentaerythritol (around 3325 cm⁻¹), signifies the complete esterification of the hydroxyl groups. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for Pentaerythritol Esters

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1726 - 1742.32 | nih.govikm.org.my |

| Ester Linkage | C-O Stretch | 1134 - 1239.03 | ikm.org.mymdpi.com |

| Hydroxyl Group | O-H Stretch | ~3325 | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides detailed information about the molecular structure of this compound and is instrumental in assessing its purity.

In ¹H NMR spectra of similar pentaerythritol esters, the protons on the methylene (B1212753) groups adjacent to the ester oxygen (CH₂-O) typically appear as a characteristic peak in the range of 4.10 to 4.15 ppm. ikm.org.my The various methylene and methyl protons of the laurate chains produce signals further upfield, generally between 0.89 and 2.37 ppm. ikm.org.my

¹³C NMR spectroscopy is equally vital for structural confirmation. The carbonyl carbon of the ester group (C=O) is readily identified by a signal at approximately 173.21 ppm. ikm.org.my The quaternary carbon at the center of the pentaerythritol core and the carbons of the methylene groups attached to the ester oxygen also give rise to distinct signals that confirm the compound's backbone. The purity of the sample can be assessed by the absence of signals corresponding to unreacted starting materials or byproducts.

Table 2: Representative NMR Chemical Shifts for Pentaerythritol Esters

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Methylene (CH₂-O) | 4.10 - 4.15 | ikm.org.my |

| ¹³C | Carbonyl (C=O) | ~173.21 | ikm.org.my |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the chemical structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, the molecular mass of the compound can be precisely determined. This technique is invaluable for verifying the successful synthesis of the target molecule. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information, helping to confirm the connectivity of the laurate ester groups to the central pentaerythritol core. High-resolution mass spectrometry can provide the exact molecular formula, further solidifying the identity of the compound. nih.gov The analysis of pentaerythritol esters by mass spectrometry can also reveal the presence of different ester homologues within a sample. osti.gov

Thermal Analysis

Thermal analysis techniques are employed to investigate the behavior of this compound as a function of temperature, providing critical data on its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) is utilized to study the phase transitions of this compound, such as melting and crystallization. As the sample is heated or cooled at a controlled rate, the DSC instrument measures the difference in heat flow between the sample and a reference. This allows for the determination of transition temperatures and the enthalpy changes associated with these transitions. For a related compound, erythritol (B158007) tetra laurate, the melting temperature was observed at 9.03 °C with a latent heat of melting of 161.39 J/g, while the freezing temperature was recorded at -12.86 °C with a latent heat of freezing of 150.52 J/g. researchgate.net This data provides insight into the thermal behavior that can be expected for similar long-chain polyol esters.

Table 3: Phase Transition Data for Erythritol Tetra Laurate (a related compound)

| Transition | Temperature (°C) | Latent Heat (J/g) | Reference |

|---|---|---|---|

| Melting | 9.03 | 161.39 | researchgate.net |

| Freezing | -12.86 | 150.52 | researchgate.net |

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of this compound. In a TGA experiment, the mass of the sample is monitored as it is heated in a controlled atmosphere. The resulting data, often presented as a TGA curve, shows the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. For instance, a pentaerythritol ester derived from sunflower oil demonstrated thermal stability up to 354.95 °C. ikm.org.my Studies on various pentaerythritol esters show that significant thermal degradation typically begins at temperatures above 300 °C. The decomposition profile can provide valuable information about the compound's suitability for high-temperature applications.

Chromatographic Separations

Chromatographic techniques are fundamental in determining the purity, composition, and stability of this compound. By separating the compound from its impurities and degradation products, these methods provide invaluable quantitative and qualitative data.

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a powerful technique for assessing the purity and composition of this compound. Due to the compound's high molecular weight and low volatility, a derivatization step is typically required before analysis. researchgate.net The ester is often converted into more volatile trimethylsilyl (B98337) (TMS) ethers to facilitate its passage through the GC column. researchgate.net

The analysis is performed using a high-temperature capillary column, often with a polysiloxane-based stationary phase, which is capable of separating high-molecular-weight compounds. nih.gov The instrument's temperature is programmed to ramp up gradually, allowing for the sequential elution of components with different boiling points, from unreacted starting materials like lauric acid and pentaerythritol to partially substituted esters (mono-, di-, and tri-laurates) and the target tetraester. nih.govresearchgate.net The flame ionization detector provides a response proportional to the mass of carbon atoms, enabling accurate quantification of the main component and any organic impurities. researchgate.net

Research Findings: In a typical analysis, a sample of this compound is silylated and injected into the GC-FID system. The resulting chromatogram would show a major peak corresponding to the fully esterified product. Minor peaks appearing at earlier retention times would indicate the presence of lower molecular weight species, such as Pentaerythritol Tri-laurate, Di-laurate, or residual lauric acid. The peak area percentages are used to calculate the purity of the sample. For instance, research on similar pentaerythritol esters has demonstrated the capability of GC-FID to resolve and quantify the different esterification products, confirming the reaction's yield and the final product's composition. researchgate.net

Table 1: Illustrative GC-FID Purity Analysis of a this compound Sample This table is based on typical data for the analysis of pentaerythritol esters and is for illustrative purposes.

| Component | Retention Time (min) | Peak Area (%) |

| Lauric Acid (TMS ether) | 12.5 | 0.2 |

| Pentaerythritol Mono-laurate (TMS ether) | 18.2 | 0.5 |

| Pentaerythritol Di-laurate (TMS ether) | 22.8 | 1.1 |

| Pentaerythritol Tri-laurate (TMS ether) | 26.4 | 2.8 |

| This compound | 30.1 | 95.4 |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the stability of this compound and identifying byproducts from its synthesis or degradation. nih.gov As the compound lacks a strong UV-Vis chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.

A stability-indicating HPLC method is designed to separate the intact ester from any potential degradation products that might form under various stress conditions (e.g., heat, humidity, light). openaccessjournals.com This is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. unipi.it

Research Findings: In a stability study, samples of this compound would be subjected to stress conditions and then analyzed by HPLC at various time points. The chromatograms would be monitored for any decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. For example, hydrolysis could lead to the formation of Pentaerythritol Tri-laurate and lauric acid. By comparing the chromatograms of stressed and unstressed samples, a degradation profile can be established. This approach is crucial for determining the shelf-life and appropriate storage conditions for the product. researchgate.net Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information on the unknown byproducts, facilitating their identification. nih.govresearchgate.net

Table 2: Example HPLC Data for Stability Monitoring of this compound at 60°C This table presents hypothetical data to illustrate the application of HPLC in stability studies.

| Time (weeks) | This compound (%) | Degradation Product A (%) | Degradation Product B (%) |

| 0 | 99.8 | 0.1 | 0.1 |

| 4 | 99.2 | 0.4 | 0.4 |

| 8 | 98.5 | 0.8 | 0.7 |

| 12 | 97.8 | 1.2 | 1.0 |

Diffraction Methods

Diffraction methods are used to investigate the solid-state properties of materials, providing information on their crystalline structure.

Powder X-ray Diffraction (PXRD) is the primary technique for identifying the crystalline phases of a solid material like this compound. When a finely powdered sample is irradiated with X-rays, the X-rays are diffracted by the crystalline lattice planes, producing a unique diffraction pattern. This pattern serves as a fingerprint for a specific crystalline structure. frontiersin.org

The analysis can confirm the identity of a synthesized batch against a reference standard, identify different polymorphic forms (different crystal structures of the same compound), and determine the degree of crystallinity of a sample. nih.govresearchgate.net The presence of sharp peaks in the diffractogram is indicative of a well-ordered crystalline material, while a broad hump suggests an amorphous character. researchgate.net

Research Findings: While a specific, publicly available, indexed PXRD pattern for this compound is not readily found in the literature, the analysis of similar long-chain fatty acid esters demonstrates the utility of this technique. nih.gov For a given crystalline form of this compound, a PXRD analysis would yield a set of characteristic peaks at specific diffraction angles (2θ). These peaks correspond to the d-spacings of the crystal lattice planes. Any variation in the synthesis or processing conditions that leads to a different polymorphic form would result in a distinctly different PXRD pattern, allowing for precise solid-state quality control.

Table 3: Representative PXRD Peaks for a Crystalline Form of this compound This table contains hypothetical 2θ values typical for long-chain esters to illustrate a PXRD pattern.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 5.5 | 16.05 | 80 |

| 11.0 | 8.04 | 60 |

| 16.5 | 5.37 | 45 |

| 21.2 | 4.19 | 100 |

| 22.1 | 4.02 | 95 |

| 24.5 | 3.63 | 70 |

Specialized Analytical Strategies

Beyond routine analysis, specialized strategies are implemented to predict the long-term behavior and degradation of this compound.

Accelerated aging studies are designed to simulate the long-term degradation of this compound in a shorter timeframe. This is achieved by subjecting the material to elevated stress conditions, most commonly high temperatures. e3s-conferences.org The underlying principle is that chemical reactions, including degradation, proceed faster at higher temperatures, often following the Arrhenius equation. utwente.nl

During the study, samples are held at a constant elevated temperature (e.g., 120°C, 150°C) for extended periods. machinerylubrication.com At regular intervals, samples are withdrawn and analyzed for changes in their chemical and physical properties. Analytical techniques such as HPLC are used to quantify the loss of the parent ester and the formation of degradation products. ncsu.edu Other properties, such as total acid number (TAN) and viscosity, are also monitored as indicators of oxidative or hydrolytic degradation. mdpi.com

Research Findings: Research on the thermal degradation of polyol esters shows that at elevated temperatures, oxidative and hydrolytic degradation are the primary pathways. ncsu.eduresearchgate.net Oxidative degradation can lead to the formation of a complex mixture of smaller acidic and aldehydic compounds, which in turn can catalyze further degradation. This is often observed as an increase in the total acid number and a change in color and viscosity of the material. mdpi.com Hydrolysis, in the presence of water, would lead to the cleavage of the ester bonds, releasing lauric acid and partially substituted pentaerythritol molecules. The data from these studies are crucial for predicting the useful lifetime of products containing this compound, such as industrial lubricants. ducom.com

Table 4: Monitoring Key Parameters during Accelerated Aging of this compound at 150°C This table is an illustrative example of data collected during an accelerated aging study.

| Aging Time (hours) | Purity by HPLC (%) | Total Acid Number (mg KOH/g) | Viscosity Change (%) |

| 0 | 99.9 | 0.05 | 0 |

| 100 | 98.5 | 0.50 | +2.5 |

| 200 | 96.8 | 1.10 | +5.2 |

| 300 | 94.2 | 2.50 | +10.8 |

| 400 | 91.5 | 4.20 | +18.0 |

Statistical Analysis for Data Contradiction Resolution

In materials science, it is not uncommon for different research studies to report varying values for the physical and chemical properties of a single compound. These discrepancies can arise from a multitude of factors, including slight variations in synthesis methods, purity levels of the final product, different analytical equipment, and varying experimental conditions. For a compound like this compound, whose performance in applications such as biolubricants is highly dependent on precise properties like viscosity, pour point, and thermal stability, resolving these data contradictions is crucial for establishing reliable material standards.

Statistical analysis provides a robust framework for addressing and resolving such contradictions. By systematically analyzing datasets from various sources, researchers can identify patterns, detect outliers, and determine the influence of different variables on the measured properties.

Key Statistical Approaches:

Analysis of Variance (ANOVA): This method can be used to compare the mean property values reported in multiple studies. For instance, if three different catalytic methods are used to synthesize this compound, ANOVA can determine if there is a statistically significant difference in the melting point or oxidative stability of the resulting products.

Regression Analysis: This technique helps in modeling the relationship between a dependent variable (e.g., viscosity) and one or more independent variables (e.g., temperature, purity, catalyst concentration). A regression model can help predict properties under specific conditions and identify which experimental factors have the most significant impact, thereby explaining variations across different studies.

Outlier Detection: Statistical tests can be employed to identify data points that deviate significantly from the rest of the dataset. This is critical for flagging potential experimental errors or unique conditions in a particular study that may have led to anomalous results.

Design of Experiments (DoE): While not a method for resolving past contradictions, DoE is a powerful statistical tool for preventing them in future research. It allows for the systematic investigation of multiple factors simultaneously to optimize synthesis and characterization processes, leading to more consistent and reproducible data.

In the context of related bio-based greases, statistical analysis has been used to assess the influence of additives on tribological properties, demonstrating the higher impact of certain additives on anti-wear properties versus anti-friction characteristics. researchgate.net A similar approach could be applied to this compound to harmonize conflicting data on its performance characteristics, leading to a more accurate and reliable material profile for industrial and academic use.

Table 1: Physicochemical Properties of Pentaerythritol Laurate Ester

| Property | Value | Method |

|---|---|---|

| Flash Point | >250 °C | ASTM D 92 |

| Pour Point | 25 °C | ASTM D 97 |

| Viscosity Index | 162 | ASTM D 2270 |

| Oxidative Stability | 216.15 °C | - |

Data sourced from a study on the production of lauric acid and pentaerythritol-based biolubricants. uthm.edu.my

Nanoscale Thermal Analysis (AFM-based techniques)

While bulk thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on properties such as melting point and thermal stability, they only measure the average properties of the entire sample. mdpi.com For many advanced applications, understanding the spatial variation of these properties at the micro- and nanoscale is critical. Atomic Force Microscopy (AFM)-based thermal analysis techniques have emerged as powerful tools for probing thermal properties with high spatial resolution. csinstruments.eunist.gov

These methods utilize a sharp, heated AFM tip to locally interact with the sample surface. csinstruments.eu By monitoring the tip-sample interaction as a function of temperature, one can create a high-resolution map of thermal behavior across the material's surface. csinstruments.eunih.gov

Key AFM-Based Thermal Techniques:

Scanning Thermal Microscopy (SThM): In this technique, a specialized AFM probe with an embedded thermal sensor is scanned across the sample surface. csinstruments.eu The probe detects local variations in temperature or thermal conductivity, allowing for the creation of a thermal map. csinstruments.eu For this compound, SThM could be used to visualize the thermal homogeneity of the material within a composite, such as a polymer blend, or to identify regions with different crystalline structures that may possess varying thermal conductivities. bruker.com

Nano-Thermal Analysis (nanoTA) and Nano-Thermomechanometry (nano-TM): These techniques provide localized measurements of thermal transition temperatures, such as the glass transition (Tg) or melting point (Tm). csinstruments.eunist.gov The AFM tip is brought into contact with a specific point on the sample, and its temperature is ramped up. csinstruments.eu When the material beneath the tip undergoes a phase transition and softens, the tip penetrates the surface. This penetration is detected as a sharp deflection of the AFM cantilever. csinstruments.eunist.gov This approach would be invaluable for studying the melting behavior of individual this compound crystallites or for analyzing its properties at the interface with other materials in a lubricant formulation. nist.gov

The application of these AFM-based techniques to this compound can provide unprecedented insight into its material properties. For example, in its use as a phase change material, understanding how the material melts at the nanoscale is crucial for designing efficient thermal energy storage systems. Similarly, in lubrication, mapping the thermal conductivity at the interface between the lubricant and a metal surface can elucidate the mechanisms of heat dissipation and friction reduction. arxiv.org The ability to resolve the structure of individual organic molecules with AFM further opens the door to correlating molecular conformation with localized thermal properties. nih.gov

Molecular Modeling and Computational Investigations

Thermodynamic Data Prediction and Gap Analysis

Predictive models are essential for estimating thermodynamic data that may be difficult or costly to obtain experimentally. Methodologies like the UNIFAC group contribution model and COSMO-RS simulations offer insights into the phase behavior and energetic properties of chemical compounds.

The Universal Quasi-Chemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients, which are crucial for modeling phase equilibria in mixtures. This model operates on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. For a molecule like Pentaerythritol (B129877) tetralaurate, the structure would be broken down into its fundamental groups (e.g., CH3, CH2, COO).

Extensions of this model, such as the A-UNIFAC (Associating-UNIFAC) model, have been developed to better describe mixtures containing hydrogen-bonding components. ipb.pt This approach is particularly relevant for systems involving esters, alcohols, and water, where it can predict liquid-liquid equilibria with good agreement to experimental data. ipb.pt By defining the group interaction parameters, the model can calculate the activity coefficients that govern how the substance behaves in a solution, which is vital for designing purification and separation processes. ipb.pt

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method for predicting thermodynamic properties in liquid systems. It calculates the chemical potential of molecules in a virtual conductor environment, which allows for the prediction of properties like vapor pressure and enthalpy of vaporization without extensive experimental data.

The COSMO-RS methodology has been successfully applied to determine the enthalpy of vaporization for complex molecules, showing an expected accuracy that can be within ±10 kJ·mol⁻¹ for certain substance classes. researchgate.net For large esters like Pentaerythritol tetralaurate, this simulation would involve generating the molecule's three-dimensional conformation, calculating its surface charge distribution (sigma profile), and then using the COSMO-RS theory to compute its thermodynamic properties in the liquid and gas phases. The difference in energy between these phases yields the enthalpy of vaporization, a key parameter for understanding the volatility and energy requirements of phase change processes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a virtual microscope to observe the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal detailed information about molecular conformations, interactions, and the microscopic origins of macroscopic properties.

MD simulations have been effectively used to investigate the low-temperature flow properties of pentaerythritol esters. researchgate.net In these simulations, an "amorphous cell" of multiple ester molecules is constructed, and their trajectories are calculated over time at various temperatures. researchgate.netresearchgate.net By analyzing these trajectories, researchers can understand how molecular structure affects properties like the pour point. researchgate.net For instance, simulations can show how the movement of ester molecules becomes more restricted as the temperature decreases, leading to solidification. researchgate.netresearchgate.net These studies have revealed that factors such as the length and branching of the fatty acid chains significantly influence the packing and movement of the molecules, thereby affecting the bulk fluid properties. researchgate.net

Table 1: MD Simulation Parameters for Pentaerythritol Ester Systems

| Parameter | Value/Method | Source |

| System Size | 50 molecules in an amorphous cell | researchgate.net |

| Force Field | COMPASS | researchgate.net |

| Ensemble | NPT (Isothermal-Isobaric) | researchgate.net |

| Time Step | 1 fs | researchgate.net |

| Total Simulation Time | 1000 ps | researchgate.net |

| Temperature Range | 113 K to 313 K | researchgate.netresearchgate.net |

While this compound is not an energetic material, its core structure is analogous to Pentaerythritol Tetranitrate (PETN), a well-known explosive. MD simulations, particularly Quantum Molecular Dynamics (QMD), are used to study the initial steps of decomposition in such energetic materials. nih.govacs.org A key concept in this analysis is the "trigger linkage," which is the weakest chemical bond that breaks first under stimuli like heat or shock, initiating the explosive decomposition. nih.gov

Simulations on energetic molecules mimicking PETN have shown that the initial bond rupture is a critical indicator of the material's sensitivity. nih.govacs.org QMD calculations can identify these trigger linkages by simulating the molecule's behavior at high temperatures and observing which bond breaks first. nih.govacs.org For nitrate (B79036) esters, this is typically the O-NO2 bond. nih.gov However, in more complex molecules, simulations have revealed that other bonds, such as N-NO2, can become the trigger linkage due to the electronic effects of adjacent molecular groups. nih.govacs.org This type of analysis provides fundamental insights into chemical stability at the molecular level. nih.gov

Table 2: Findings from QMD Simulations on Energetic Analogues

| Molecule Type | Identified Trigger Linkage | Simulation Method | Key Finding | Source |

| Nitrate Ester (e.g., PETN) | O–NO₂ | QMD, DFT | O–NO₂ bonds are generally weaker than N–NO₂ bonds. | nih.gov |

| Mixed Nitropicramide Nitrate Ester | N–NO₂ (Nitropicramide) | QMD, DFT | The trigger linkage can switch from the expected O–NO₂ due to the influence of strongly electron-withdrawing groups. | nih.govacs.org |

| Silicon-Pentaerythritol Tetranitrate (Si-PETN) | Liu carbon-silyl nitro-ester rearrangement | ReaxFF-RMD | A unique unimolecular rearrangement forming a Si-O bond initiates decomposition at lower temperatures. | rsc.org |

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical methods, such as Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure, stability, and reaction pathways of molecules. researchgate.net These calculations are crucial for understanding the fundamental chemical processes that MD simulations observe. researchgate.net

Research on this compound Reveals Gaps in Molecular Modeling Data

Intensive investigation into the chemical compound this compound has highlighted a notable absence of publicly available research concerning its specific intermolecular interactions as determined by Hirshfeld analysis. While this analytical technique is a powerful tool for understanding the three-dimensional molecular packing and close contacts within a crystal, a thorough search of scientific literature and computational databases has not yielded any studies focused explicitly on this compound.

Hirshfeld surface analysis is a computational method used to partition crystal space between molecules, allowing for the visualization and quantification of intermolecular interactions. This analysis provides valuable insights into the nature and propensity of different types of atomic contacts, such as hydrogen bonds and van der Waals forces, which govern the material's bulk properties.